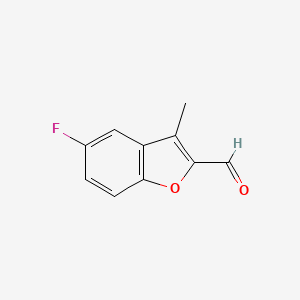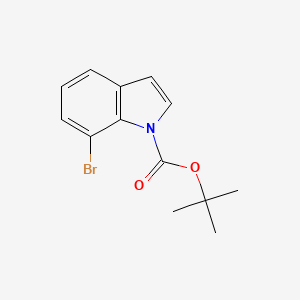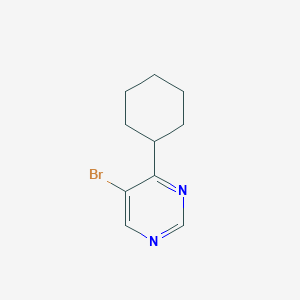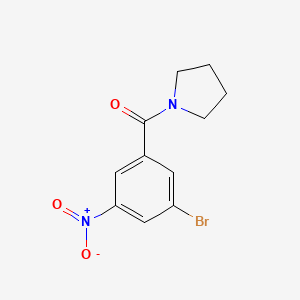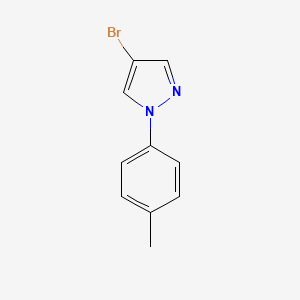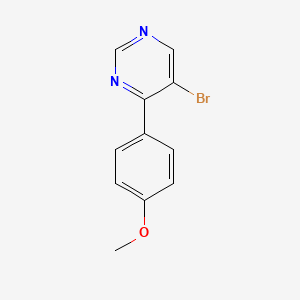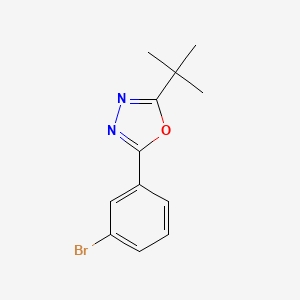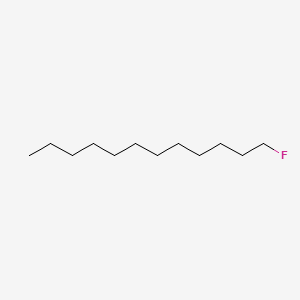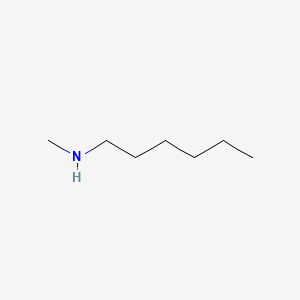
N-Methylhexylamine
説明
N-Methylhexylamine, also known as N-hexylmethylamine, is an organic compound with the molecular formula C7H17N. It is a secondary amine characterized by a hexyl group attached to the nitrogen atom, which is also bonded to a methyl group. This compound appears as a colorless to pale yellow liquid and is known for its use in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: N-Methylhexylamine can be synthesized through the reaction of hexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the secondary amine.
Industrial Production Methods: In industrial settings, this compound is produced by the reductive amination of hexylamine with formaldehyde. This process involves the use of hydrogen gas and a suitable catalyst, such as nickel or palladium, to achieve high yields of the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or hexyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-methylhexylamide.
Reduction: Formation of hexylamine.
Substitution: Formation of various substituted amines depending on the electrophile used.
科学的研究の応用
N-Methylhexylamine finds applications in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential use in pharmaceuticals and as a building block for drug development.
Industry: Utilized as a solvent, surfactant, and in the production of metal extraction agents.
作用機序
The mechanism of action of N-Methylhexylamine involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound may also participate in metabolic pathways involving amine oxidation and methylation .
類似化合物との比較
N-Methylbutylamine: Similar structure but with a butyl group instead of a hexyl group.
N-Methylpentylamine: Contains a pentyl group instead of a hexyl group.
N-Methylheptylamine: Features a heptyl group instead of a hexyl group.
Comparison: N-Methylhexylamine is unique due to its specific chain length, which influences its physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity .
特性
IUPAC Name |
N-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-4-5-6-7-8-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINZNWPEQMMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188658 | |
| Record name | Hexylamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35161-70-7 | |
| Record name | Methylhexylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylamine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24KKS9ZHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-Methylhexylamine used in analytical chemistry?
A1: this compound serves as a model compound for testing the effectiveness of novel fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). These reagents react with amines to form fluorescent derivatives, enabling their detection at very low concentrations. [, ]
Q2: What are the detection limits of these reagents when used with this compound?
A2: Research has shown that this compound, when reacted with reagents like 4-(5',6'-Dimethoxybenzothiazolyl)benzoyl fluoride (BHBT-COF) and 2-(5',6'-dimethoxybenzothiazolyl)-benzenesulfonyl chloride (BHBT-SOCI), can be detected at extremely low levels. The detection limit for this compound is approximately 30 fmol with BHBT-COF and 300 fmol with BHBT-SOCI using a 20 microliter injection volume. []
Q3: Beyond analytical chemistry, what other applications utilize this compound?
A3: this compound plays a role in synthesizing precursors for materials like Copper Indium Gallium Selenide (CIGS) used in thin-film solar cells. Specifically, it reacts with carbon disulfide to form butyldithiocarbamic acid. This acid then interacts with metal oxides or hydroxides, creating precursors that can be processed into CIGS thin films. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



